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Compound of Interest

Compound Name: BI-7273

Cat. No.: B606094 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vivo drug metabolism and

pharmacokinetic (DMPK) parameters of BI-7273, a potent and selective dual inhibitor of the

bromodomains of BRD7 and BRD9. Detailed protocols for representative in vivo

pharmacokinetic studies and diagrams of relevant signaling pathways are included to guide

researchers in their experimental design.

Overview of BI-7273
BI-7273 is a valuable chemical probe for studying the biological functions of BRD7 and BRD9,

which are components of the mammalian SWI/SNF (switch/sucrose non-fermentable)

chromatin remodeling complex.[1] It exhibits a favorable Absorption, Distribution, Metabolism,

and Excretion (ADME) profile, making it suitable for both in vitro and in vivo investigations.[1]

Notably, BI-7273 demonstrates moderate to high absorptive permeability, moderate plasma

clearance, and good oral bioavailability.[1]

Quantitative In Vivo DMPK Data
The following table summarizes the key in vivo pharmacokinetic parameters of BI-7273 in mice.
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Parameter
Route of
Administrat
ion

Dose Value Units Reference

Clearance
Intravenous

(i.v.)
5 mg/kg 57 mL/min/kg [2]

Volume of

Distribution

(steady state)

Intravenous

(i.v.)
5 mg/kg 4.1 L/kg [2]

Half-life (T½)
Intravenous

(i.v.)
5 mg/kg 1.3 hours [2]

Maximum

Concentratio

n (Cmax)

Oral (p.o.) 10 mg/kg 0.8 µM [2]

Time to

Maximum

Concentratio

n (Tmax)

Oral (p.o.) 10 mg/kg 0.3 hours [2]

Area Under

the Curve

(AUC)

Oral (p.o.) 10 mg/kg 1.9 h·µM [2]

Oral

Bioavailability

(F)

- - 81 % [2]

Signaling Pathways Involving BI-7273
BI-7273 exerts its effects by inhibiting the bromodomains of BRD7 and BRD9, key components

of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating

gene expression. Additionally, recent studies have shown that BI-7273 can modulate lipid

metabolism through the AKT/mTOR/SREBP1 signaling pathway.

Caption: Inhibition of BRD7 and BRD9 by BI-7273 within the SWI/SNF complex.
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Caption: BI-7273 reduces lipid accumulation via the AKT/mTOR/SREBP1 pathway.

Experimental Protocols
While the precise, detailed experimental protocol for the pharmacokinetic studies of BI-7273
from the primary literature was not available in the searched databases, a representative
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protocol for conducting such studies in mice is provided below. This protocol is based on

established methodologies for determining the pharmacokinetic profiles of small molecules

following intravenous and oral administration.[3][4]

Animals
Species: Mouse (e.g., BALB/c or C57BL/6)

Sex: Female

Age: 8-12 weeks

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark

cycle and provided with food and water ad libitum, except for fasting prior to oral dosing.

Formulation Preparation
Intravenous (i.v.) Formulation: Prepare a clear solution of BI-7273 in a suitable vehicle (e.g.,

10% DMSO, 40% PEG300, 50% saline). The final concentration should be adjusted to

deliver the desired dose in a low injection volume (e.g., 5-10 mL/kg).

Oral (p.o.) Formulation: Prepare a suspension or solution of BI-7273 in a vehicle appropriate

for oral gavage (e.g., 0.5% hydroxypropyl methylcellulose in water).

Dosing
Acclimation: Allow animals to acclimate for at least one week before the study.

Fasting: For oral dosing, fast the animals overnight (approximately 12 hours) with free

access to water.

Intravenous Administration: Administer the BI-7273 formulation as a single bolus injection

into a lateral tail vein.

Oral Administration: Administer the BI-7273 formulation by oral gavage using a suitable

gavage needle.

Sample Collection
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Blood Sampling: Collect serial blood samples (approximately 30-50 µL) at predetermined

time points.

i.v. study time points (example): 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[3]

p.o. study time points (example): 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[3]

Collection Method: Blood can be collected via the saphenous vein or by retro-orbital

bleeding. Terminal blood collection can be performed via cardiac puncture.

Anticoagulant: Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin).

Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C)

to separate the plasma.

Storage: Store plasma samples at -80°C until analysis.

Bioanalysis
Method: Develop and validate a sensitive and specific analytical method for the

quantification of BI-7273 in plasma, typically using liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Sample Preparation: Perform protein precipitation from the plasma samples (e.g., by adding

acetonitrile), followed by centrifugation to remove the precipitated proteins.

Quantification: Analyze the supernatant by LC-MS/MS to determine the concentration of BI-
7273.

Pharmacokinetic Analysis
Software: Use non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix

WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time

data.
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Caption: Experimental workflow for in vivo pharmacokinetic studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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